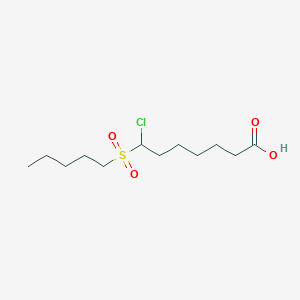![molecular formula C29H36N3O5P B14356071 N-[Bis(benzyloxy)phosphoryl]-L-leucyl-L-phenylalaninamide CAS No. 90219-05-9](/img/structure/B14356071.png)
N-[Bis(benzyloxy)phosphoryl]-L-leucyl-L-phenylalaninamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[Bis(benzyloxy)phosphoryl]-L-leucyl-L-phenylalaninamide is a synthetic compound that features a phosphoryl group attached to a peptide backbone. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the phosphoryl group can influence the compound’s reactivity and interactions with biological molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[Bis(benzyloxy)phosphoryl]-L-leucyl-L-phenylalaninamide typically involves the protection of amino acid side chains, followed by the coupling of the protected amino acids with phosphorylating agents. One common method involves the use of bis-(p-nitrobenzyl)chlorophosphate as a phosphorylating agent . The reaction conditions often require the use of organic solvents and specific temperature controls to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently couple amino acids and phosphorylating agents under controlled conditions, ensuring high yield and purity of the final product. The use of protective groups and their subsequent removal is a critical step in the industrial synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[Bis(benzyloxy)phosphoryl]-L-leucyl-L-phenylalaninamide can undergo various chemical reactions, including:
Oxidation: The phosphoryl group can be oxidized under specific conditions.
Reduction: Reduction reactions can target the benzyloxy groups.
Substitution: Nucleophilic substitution reactions can occur at the benzylic positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Applications De Recherche Scientifique
N-[Bis(benzyloxy)phosphoryl]-L-leucyl-L-phenylalaninamide has several scientific research applications:
Chemistry: Used as a model compound to study phosphorylation reactions and their effects on peptide stability.
Biology: Investigated for its potential role in modulating protein-protein interactions through phosphorylation.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific enzymes and receptors.
Industry: Utilized in the development of new materials and catalysts that leverage its unique chemical properties.
Mécanisme D'action
The mechanism of action of N-[Bis(benzyloxy)phosphoryl]-L-leucyl-L-phenylalaninamide involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphoryl group can mimic natural phosphorylation sites, allowing the compound to modulate signaling pathways and enzymatic activities . This interaction can lead to changes in cellular processes, making it a valuable tool for studying phosphorylation-dependent mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[Bis(benzyloxy)phosphoryl]-L-valyl-L-phenylalaninamide
- N-[Bis(benzyloxy)phosphoryl]-L-alanyl-L-phenylalaninamide
Uniqueness
N-[Bis(benzyloxy)phosphoryl]-L-leucyl-L-phenylalaninamide is unique due to its specific amino acid sequence and the presence of the phosphoryl group This combination allows it to interact with a distinct set of molecular targets and exhibit unique reactivity compared to other phosphorylated peptides
Propriétés
Numéro CAS |
90219-05-9 |
|---|---|
Formule moléculaire |
C29H36N3O5P |
Poids moléculaire |
537.6 g/mol |
Nom IUPAC |
(2S)-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-2-[bis(phenylmethoxy)phosphorylamino]-4-methylpentanamide |
InChI |
InChI=1S/C29H36N3O5P/c1-22(2)18-27(29(34)31-26(28(30)33)19-23-12-6-3-7-13-23)32-38(35,36-20-24-14-8-4-9-15-24)37-21-25-16-10-5-11-17-25/h3-17,22,26-27H,18-21H2,1-2H3,(H2,30,33)(H,31,34)(H,32,35)/t26-,27-/m0/s1 |
Clé InChI |
VBKWOFBGBQSKQO-SVBPBHIXSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
SMILES canonique |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


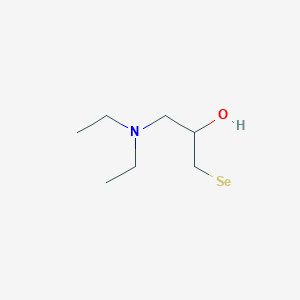
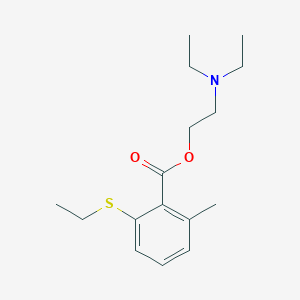
![2,5-Pyrrolidinedione, 1-[[[(triphenylmethyl)thio]acetyl]oxy]-](/img/structure/B14355997.png)
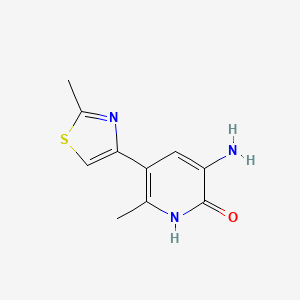

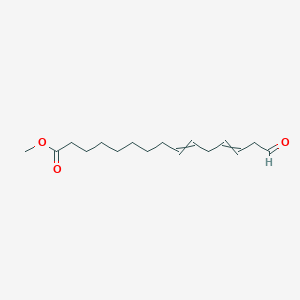
![5-[(Oxan-2-yl)methyl]oxolan-2-one](/img/structure/B14356007.png)
![6-(Methylsulfanyl)-2-(trimethylsilyl)-5H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B14356030.png)

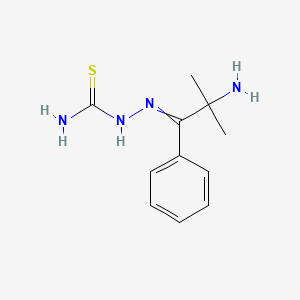
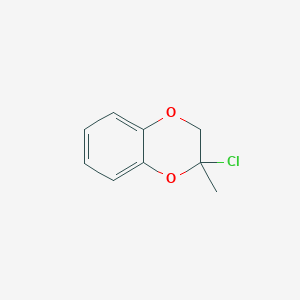
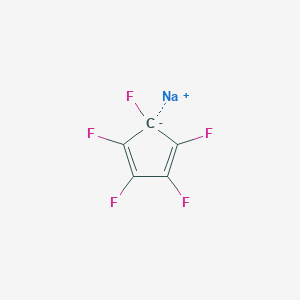
![N-[2-(4-Methylphenyl)-1-phenylethyl]acetamide](/img/structure/B14356059.png)
